Diethyl methylphosphonate

Overview

Description

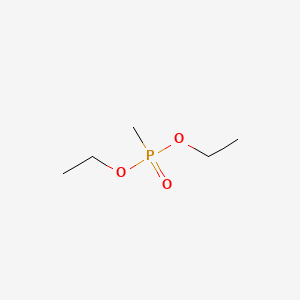

Diethyl methylphosphonate is an organophosphorus compound with the chemical formula C5H13O3P. It is a clear, colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its versatility in various chemical reactions and its applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl methylphosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with methyl iodide in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process. This method involves the reaction of diethyl phosphite with methyl chloride under controlled temperature and pressure conditions. The product is then purified through distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Diethyl methylphosphonate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: It can be reduced to form diethyl methylphosphonite.

Substitution: It can undergo nucleophilic substitution reactions to form various phosphonate derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and alcohols are commonly employed.

Major Products Formed:

Oxidation: this compound oxide.

Reduction: Diethyl methylphosphonite.

Substitution: Various phosphonate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1. Precursor in Organophosphorus Chemistry

Diethyl methylphosphonate is primarily utilized as a precursor in the synthesis of organophosphorus compounds. It serves as a building block for the production of pesticides, herbicides, and flame retardants. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating more complex phosphonates.

2. Synthesis of Nucleoside Analogues

Research has shown that this compound can be used to synthesize nucleoside analogues, which are crucial in developing antiviral and anticancer drugs. These analogues mimic natural nucleotides and can interfere with viral replication or cancer cell proliferation.

Biochemical Applications

1. Enzyme Inhibitor Studies

this compound has been studied as an inhibitor of certain enzymes, particularly those involved in the metabolism of phosphates. By inhibiting these enzymes, researchers can gain insights into metabolic pathways and the role of phosphates in biological systems.

2. Role in Biotransformation Studies

Studies have demonstrated that this compound can be used to investigate biotransformation processes in organisms. For example, research involving male Fischer-344 rats showed that DEMP administration led to specific renal toxicity and alterations in enzyme activity related to phosphonate metabolism .

Toxicology Research

1. Carcinogenicity Studies

this compound has been implicated in toxicological studies assessing its carcinogenic potential. Long-term studies indicated that exposure to dimethyl methylphosphonate (a related compound) resulted in renal tumors in male rats, suggesting a need for careful evaluation of this compound's safety profile .

2. Renal Toxicity Investigations

Research has highlighted the renal toxicity associated with this compound exposure. It has been observed that male rats exhibit increased kidney weights and α2u-globulin accumulation following administration of DEMP, indicating potential nephrotoxic effects .

Potential Therapeutic Uses

1. Antiviral Agents Development

Given its role in synthesizing nucleoside analogues, this compound holds promise for developing antiviral agents. These agents could target viral enzymes and inhibit replication, providing a basis for new treatments against viral infections.

2. Research on Drug Delivery Systems

this compound's properties may also lend themselves to research on drug delivery systems, particularly those involving phosphonates as carriers for therapeutic agents. This application could enhance the efficacy and specificity of drug delivery in clinical settings.

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Chemical Synthesis | Precursor for organophosphorus compounds | Essential for creating pesticides and flame retardants |

| Biochemical Research | Enzyme inhibitor studies | Insights into phosphate metabolism |

| Toxicology | Carcinogenicity studies | Evidence of renal tumors in long-term studies |

| Potential Therapeutic Uses | Antiviral agents development | Synthesis of nucleoside analogues |

| Drug Delivery Systems | Phosphonates as carriers | Enhances drug efficacy and specificity |

Case Studies

Case Study 1: Renal Toxicity Investigation

A study investigated the renal effects of this compound on Fischer-344 rats. Results indicated significant increases in kidney weights and α2u-globulin levels, suggesting nephrotoxic potential .

Case Study 2: Synthesis of Nucleoside Analogues

Research demonstrated the successful synthesis of nucleoside analogues using this compound as a precursor. These analogues showed promising antiviral activity against specific viruses .

Mechanism of Action

The mechanism of action of diethyl methylphosphonate involves its ability to act as a phosphorylating agent. It can transfer its phosphonate group to various nucleophiles, leading to the formation of phosphonate derivatives. This process is facilitated by the presence of electron-withdrawing groups that stabilize the transition state and enhance the reactivity of the compound .

Comparison with Similar Compounds

Dimethyl methylphosphonate: Similar in structure but has two methyl groups instead of ethyl groups.

Diethyl ethylphosphonate: Similar but has an ethyl group instead of a methyl group.

Diethyl cyanomethylphosphonate: Contains a cyano group instead of a methyl group.

Uniqueness: Diethyl methylphosphonate is unique due to its specific reactivity and versatility in forming various phosphonate derivatives. Its ability to undergo multiple types of reactions makes it a valuable compound in organic synthesis and industrial applications .

Biological Activity

Diethyl methylphosphonate (DEMP) is a compound of significant interest due to its biological activity and potential implications in toxicology and pharmacology. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings related to DEMP.

Chemical Structure and Properties

This compound is an organophosphorus compound with the chemical formula . It is structurally related to other phosphonates and has been studied for its interactions with biological systems, particularly as a simulant for nerve agents.

Mechanisms of Biological Activity

DEMP exhibits biological activity primarily through its interaction with enzymes involved in neurotransmission. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine, leading to increased levels of acetylcholine at synapses. This inhibition can result in prolonged stimulation of muscles and glands, mimicking the effects seen with nerve agents.

Enzymatic Interaction

Research indicates that DEMP covalently modifies serine residues in AChE, similar to more toxic organophosphates. The specific interaction with butyrylcholinesterase (BChE) has also been noted, where DEMP acts as a substrate leading to enzyme inhibition .

Acute and Chronic Toxicity

- Acute Toxicity : In single-administration studies, DEMP was administered at doses up to 6,810 mg/kg body weight in rats and mice. Observations included inactivity and unsteady gait in rodents, with some mortality noted at higher doses .

- Chronic Toxicity : Long-term studies revealed an increase in kidney tumors in male rats after 2 years of exposure to DEMP. The compound was found to induce renal toxicity characterized by increased relative kidney weights and α2u-globulin accumulation, a marker for nephropathy .

Genotoxicity

DEMP was evaluated for its genotoxic potential using various assays. While it did not induce mutations in Salmonella typhimurium strains, it did cause sister chromatid exchanges in mammalian cells, indicating some level of genetic damage .

Case Study 1: Carcinogenic Potential

A comprehensive study involving F344/N rats demonstrated that exposure to DEMP resulted in significant incidences of renal tumors, particularly tubular cell adenocarcinomas. This finding highlights the need for further investigation into the carcinogenic potential of DEMP under prolonged exposure scenarios .

Case Study 2: Neurological Effects

In a study assessing the impact of repeated low-dose exposures to nerve agents, including DEMP analogs, significant alterations in acoustic startle responses were observed in guinea pigs. This suggests potential neurotoxic effects that warrant further exploration regarding cognitive and motor functions .

Research Findings Summary

The following table summarizes key findings from various studies on DEMP:

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for optimizing the synthesis of DEMP while ensuring laboratory safety?

The synthesis of DEMP requires rigorous hazard analysis and risk assessment prior to scaling reactions. Key steps include:

- Conducting a thorough review of chemical reactivity and thermal stability using resources like Prudent Practices in the Laboratory (Chapter 4) to identify potential risks .

- Implementing engineering controls (e.g., fume hoods) and personal protective equipment (PPE) for handling diazo compounds or phosphonate intermediates .

- Validating reaction efficiency via elemental analysis and spectroscopic techniques (e.g., IR, NMR) to confirm product purity .

Q. How can researchers determine the physicochemical properties of DEMP, such as logP and solubility?

- LogP determination: Use reversed-phase HPLC or computational tools (e.g., EPI Suite) to estimate partition coefficients. Experimental logP values for DEMP analogs range from -0.46 to 1.3, depending on substituents .

- Solubility: Employ gravimetric or UV-Vis methods in solvents like water, ethanol, or hexane. DEMP’s polar phosphonate group enhances solubility in polar aprotic solvents .

Q. What safety protocols are critical for handling DEMP in laboratory settings?

- First aid: For ingestion, rinse the mouth with water and seek immediate medical attention; do not induce vomiting .

- Storage: Store in airtight containers away from oxidizing agents, with temperature controls to prevent degradation .

- Spill management: Use inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis .

Advanced Research Questions

Q. What spectroscopic and computational methods are used to resolve structural ambiguities in DEMP and its derivatives?

- Microwave spectroscopy: Fourier-transform microwave (FTMW) spectroscopy provides precise rotational constants for identifying DEMP conformers. For example, five distinct conformers of DEMP were resolved using FTMW, corroborated by ab initio calculations at the MP2/6-311++G(d,p) level .

- NMR/IR analysis: P NMR chemical shifts (δ ~20-30 ppm) and P=O IR stretches (~1200-1250 cm) confirm phosphonate group integrity .

Q. How can DEMP be validated as a simulant for organophosphorus nerve agents in detection studies?

- Selection criteria: DEMP’s structural similarity to sarin (e.g., P=O group) and lower toxicity make it suitable for safe testing. Validate via comparative GC-MS analysis with nerve agents, focusing on retention times ( ~8.77 min) and diagnostic ions (m/z 97) .

- Detection limits: Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS achieves a detection limit of 0.5 ng/mL for DEMP in oil matrices, with <2% RSD .

Q. What methodologies are employed to assess the toxicological profile of DEMP in material science applications?

- In vitro assays: Use bacterial reverse mutation (Ames test) and mammalian micronucleus assays to evaluate genotoxicity. DEMP’s structural analogs show no mutagenic activity at concentrations <100 μg/mL .

- Migration studies: Simulate DEMP leaching from plastics using food simulants (e.g., 10% ethanol) under accelerated aging conditions (40°C, 10 days). Quantify residuals via LC-MS/MS .

Q. How can DEMP derivatives be designed for biological activity studies, such as antibacterial or antiviral applications?

- Synthetic routes: Employ Kabachnik-Fields reactions to synthesize α-hydroxyphosphonates. For example, diethyl (2-chloro-6-methylquinolin-3-yl)(hydroxy)methylphosphonate was synthesized in 80.8% yield via nucleophilic addition .

- Bioactivity screening: Test derivatives against bacterial strains (e.g., E. coli) using MIC assays. Phosphonate esters with electron-withdrawing groups (e.g., Cl) show enhanced activity .

Q. What strategies are used to develop DEMP-based fluorescent probes for reactive oxygen species (ROS) detection?

- Probe design: Conjugate DEMP with fluorescein derivatives to create reversible sensors. For example, DEMP-linked probes detect superoxide () via nucleophilic addition-elimination, with fluorescence "on-off-on" responses .

- Interference testing: Validate specificity by exposing probes to competing ROS (e.g., OH, -BuO) and adjusting pH to optimize selectivity .

Properties

IUPAC Name |

1-[ethoxy(methyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O3P/c1-4-7-9(3,6)8-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYLZXREFNYPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218449 | |

| Record name | Diethyl methanephosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-08-9 | |

| Record name | Diethyl methylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl methanephosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl methanephosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl methylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl methanephosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRX9AX7374 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.